(2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate
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Overview
Description
(2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a sulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-bromo-5-chlorobenzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonate ester group can be hydrolyzed to form the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a precursor to biologically active molecules. It may be used in the development of new drugs or as a probe in biochemical studies .
Industry
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism by which (2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate exerts its effects depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-(chlorosulfonyl)benzoate: Similar in structure but with a different functional group.
2-((E)-2-((E)-4-Chloro-5-(2-((E)-5-methoxy-3,3-dimethyl-1-(3-phenylpropyl)indolin-2-ylidene)ethylidene)-1,1-dimethyl-1,2,5,6-tetrahydropyridin-1-ium-3-yl)vinyl)-5-methoxy-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium: A complex compound with similar halogen substituents
Uniqueness
(2-Bromo-5-chlorophenyl)methyl 4-methylbenzene-1-sulfonate is unique due to its combination of bromine, chlorine, and sulfonate ester groups. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C14H12BrClO3S |
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Molecular Weight |
375.7 g/mol |
IUPAC Name |
(2-bromo-5-chlorophenyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H12BrClO3S/c1-10-2-5-13(6-3-10)20(17,18)19-9-11-8-12(16)4-7-14(11)15/h2-8H,9H2,1H3 |
InChI Key |
QRBBMJWPDONJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
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